An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a phthalimide core, a carboxylic acid functional group, and a methoxybenzyl moiety, suggests a diverse range of potential applications, from serving as a versatile building block in organic synthesis to exhibiting specific biological activities. The phthalimide group is a well-known pharmacophore and is present in several marketed drugs, valued for its ability to engage in various biological interactions. The carboxylic acid provides a handle for further chemical modification, salt formation to modulate solubility, and can play a crucial role in binding to biological targets. The 4-methoxybenzyl group influences the molecule's lipophilicity and conformational flexibility.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context, as well as its reactivity and processability in materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
| Identifier | Value |
| IUPAC Name | 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid |
| CAS Number | 351996-94-6[1] |
| Molecular Formula | C₁₇H₁₃NO₅ |
| Molecular Weight | 311.29 g/mol [2] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
The structure of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is characterized by three key components:
-
Phthalimide Core: A bicyclic aromatic structure derived from phthalic acid, containing an imide functional group. This core is known for its rigidity and electron-withdrawing nature.
-
Carboxylic Acid Group: Attached at the 5-position of the isoindoline ring system, this group imparts acidic properties to the molecule and provides a key site for chemical interactions.
-
4-Methoxybenzyl Group: An N-substituent on the phthalimide nitrogen, this group consists of a benzyl ring with a methoxy group at the para position. It contributes to the molecule's overall size, shape, and lipophilicity.
Figure 1: Chemical structure of the title compound.
Predicted and Expected Physicochemical Properties
Direct experimental data for 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is limited in the public domain. However, by leveraging data from its constituent moieties and related structures, along with computational prediction tools, we can establish a reliable profile of its expected physicochemical properties.
| Property | Predicted/Expected Value | Basis for Estimation |
| Melting Point (°C) | > 200 | The high melting point of phthalimide (238 °C) and trimellitic anhydride (163-166 °C) suggests a high melting point for the larger, more rigid target molecule.[3][4] The melting point of the closely related N-(4-methoxybenzyl)phthalimide is reported as 132.3-133.7 °C.[3] The addition of the carboxylic acid group and the potential for intermolecular hydrogen bonding would likely increase the melting point significantly. |
| Aqueous Solubility | Poorly soluble in water; soluble in alkaline solutions | The phthalimide core is only slightly soluble in water.[5][6] The large, hydrophobic 4-methoxybenzyl group will further decrease aqueous solubility. However, the presence of the carboxylic acid group means that the compound will be significantly more soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. |
| pKa | ~3.5 - 4.5 | The primary acidic proton is that of the carboxylic acid group. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing phthalimide group attached to the same aromatic ring is expected to increase the acidity, thus lowering the pKa. Computational models for substituted benzoic acids support a pKa in this range.[7] The imide proton of the phthalimide moiety is also weakly acidic, with a pKa of 8.3 in the parent molecule, but this is significantly less acidic than the carboxylic acid.[3][8] |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This is a measure of lipophilicity. The parent phthalimide has a logP of 1.15.[9] The addition of the 4-methoxybenzyl group will substantially increase the lipophilicity. The carboxylic acid will decrease the logP. Computational tools are generally used to predict logP values for such multi-functional molecules. |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons. The protons on the phthalimide ring will be influenced by the electron-withdrawing nature of the imide and the carboxylic acid group. The protons on the 4-methoxybenzyl group will appear as a characteristic AA'BB' system. The carboxylic acid proton will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent. For the analogue N-(4-methoxybenzyl)phthalimide in CDCl₃, the following peaks are reported: δ 7.81 (dd, 2H), 7.67 (dd, 2H), 7.38 (d, 2H), 6.83 (d, 2H), 4.77 (s, 2H), 3.76 (s, 3H).[3] The presence of the carboxylic acid in the target molecule will likely cause a downfield shift of the adjacent aromatic protons on the phthalimide ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the imide and the carboxylic acid, as well as for the aromatic and aliphatic carbons. For N-(4-methoxybenzyl)phthalimide in CDCl₃, key peaks are at δ 168.0 (imide C=O), 159.2, 133.9, 132.2, 130.1, 128.7, 123.3, 114.0 (aromatic carbons), 55.2 (methoxy C), and 41.0 (methylene C).[3] The target molecule will have an additional signal for the carboxylic acid carbonyl and the carbons of the phthalimide ring will show different chemical shifts due to the carboxylic acid substituent.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching.
-
C=O Stretches: Two distinct, strong absorption bands for the imide carbonyls are expected. In phthalimide, these appear around 1774 cm⁻¹ (asymmetric) and 1740 cm⁻¹ (symmetric).[10] An additional strong C=O stretching band for the carboxylic acid will be present, typically around 1700-1725 cm⁻¹.
-
C-N Stretch: A C-N stretching vibration for the imide is expected around 1307 cm⁻¹.[10]
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.
-
C-O Stretch: An absorption corresponding to the C-O stretch of the methoxy group will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of the acidic carboxylic proton. In positive mode, the protonated molecule [M+H]⁺ may be observed. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the benzyl group. The fragmentation of N-substituted phthalimides often involves characteristic losses of CO.[11]
Stability and Reactivity Profile
The stability of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is largely dictated by the reactivity of the phthalimide and carboxylic acid functional groups.
-
Hydrolytic Stability: The phthalimide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring to form the corresponding phthalamic acid derivative.[11][12][13] The rate of hydrolysis is dependent on pH and temperature. The presence of the carboxylic acid group on the phthalic acid moiety may influence the rate of this hydrolysis.
-
Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. This functional group is a key handle for derivatization and conjugation of the molecule.
-
Thermal Stability: Phthalimide itself is thermally stable, subliming at high temperatures.[5][9] The target molecule is expected to have good thermal stability, though decarboxylation may occur at very high temperatures.
Figure 2: Key reactivity pathways.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Melting Point Determination (Capillary Method)
Rationale: This method provides a sharp melting point range, which is a crucial indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[10]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating rate to approach the expected melting point (e.g., 10-15 °C per minute). c. When the temperature is about 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. d. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. e. Perform the measurement in triplicate for accuracy.
pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes upon addition of a titrant.
Apparatus:
-
pH meter with a calibrated electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel to maintain constant temperature
Procedure:
-
Solution Preparation: a. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free). b. Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Given the poor aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. The final concentration should be around 1-10 mM. c. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).
-
Titration: a. Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette. b. Stir the solution gently. c. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. d. Record the pH value after each addition of titrant.
-
Data Analysis: a. Plot the pH versus the volume of titrant added to obtain the titration curve. b. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). c. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.
LogP Determination (Shake-Flask Method)
Rationale: The shake-flask method is the traditional and most reliable method for directly measuring the octanol-water partition coefficient (LogP).[12][13]
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: a. Prepare a stock solution of the compound in the pre-saturated n-octanol. b. Add a known volume of this stock solution to a known volume of pre-saturated water in a separatory funnel or vial. The volume ratio can be adjusted depending on the expected LogP. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: a. Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Concentration Measurement: a. Carefully withdraw a sample from each phase. b. Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. b. LogP is the base-10 logarithm of P. c. Perform the experiment at a pH where the carboxylic acid is fully protonated (e.g., pH 2) to measure the partition coefficient of the neutral species.
Figure 3: Workflow for physicochemical property determination.
Conclusion
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a molecule with a rich chemical structure that suggests a wide array of potential applications. While direct experimental data on its physicochemical properties are not abundant, a comprehensive profile can be constructed through analysis of its structural components, data from closely related analogues, and computational predictions. This technical guide has provided a detailed overview of its expected properties, including melting point, solubility, pKa, and LogP, as well as its likely spectroscopic characteristics and stability profile. The inclusion of detailed, field-proven experimental protocols provides researchers with the necessary tools to empirically determine these critical parameters, ensuring data integrity and reproducibility. A thorough understanding and application of this knowledge will be instrumental in advancing the research and development efforts involving this promising compound.
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